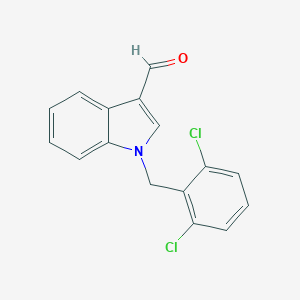
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde
説明
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde, also known as DBIC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of the amino acid tryptophan. IDO has been implicated in various physiological and pathological processes, including immune regulation, inflammation, and cancer. DBIC has been shown to have potential therapeutic applications in these areas.
作用機序
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde acts as a competitive inhibitor of IDO, binding to the active site of the enzyme and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan and a decrease in the production of kynurenine, a metabolite that has immunosuppressive effects. The inhibition of IDO by 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to enhance the proliferation and activation of T cells, which are important components of the anti-tumor immune response.
生化学的および生理学的効果
In addition to its effects on the immune system, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, two molecules that are involved in inflammation. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neurons.
実験室実験の利点と制限
One of the main advantages of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde as a research tool is its specificity for IDO. Unlike other compounds that inhibit tryptophan metabolism, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde does not affect other enzymes in the kynurenine pathway. This makes it a useful tool for investigating the role of IDO in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of IDO. In addition, 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde is not very soluble in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde. One area of interest is the development of more potent and selective IDO inhibitors. Another area is the investigation of the effects of IDO inhibition on other immune cells, such as regulatory T cells and myeloid-derived suppressor cells. In addition, there is interest in combining IDO inhibitors with other immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy, to enhance their efficacy. Finally, there is potential for the use of 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde or other IDO inhibitors in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
合成法
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Pictet-Spengler reaction, and the Friedlander synthesis. The most commonly used method involves the reaction of 2,6-dichlorobenzyl chloride with indole-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. The yield of this reaction is typically around 70-80%.
科学的研究の応用
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been extensively studied in the context of cancer immunotherapy. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response. 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde has been shown to be a potent IDO inhibitor both in vitro and in vivo, and has been used in preclinical studies to investigate its potential as a cancer therapy.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLMFQSIWCNEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356141 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
6275-19-0 | |
| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




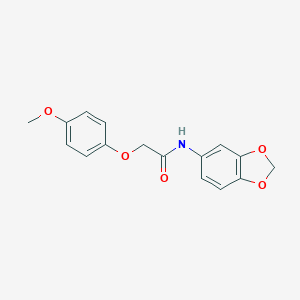
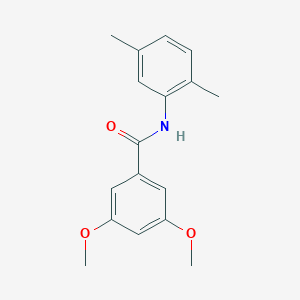
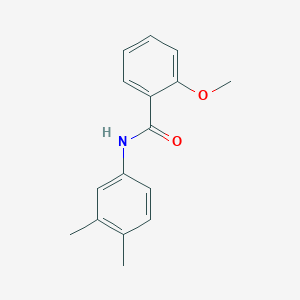
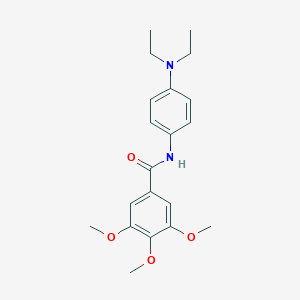
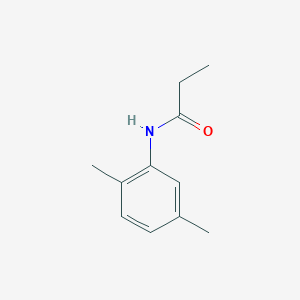
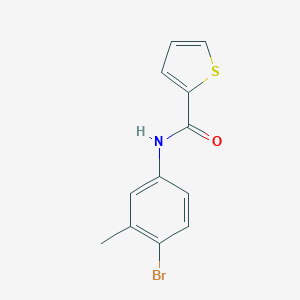
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

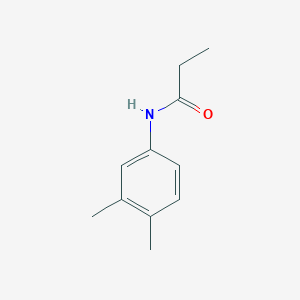
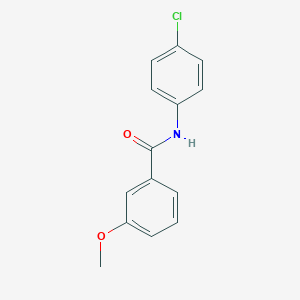
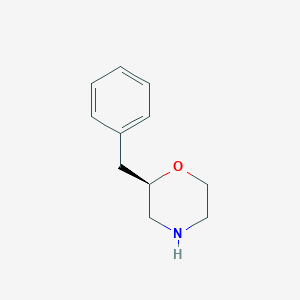
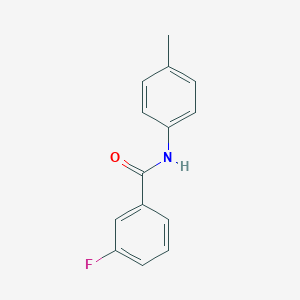
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)